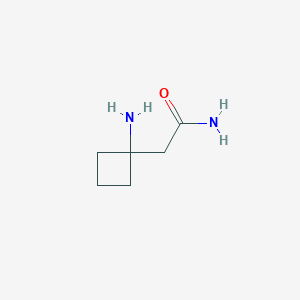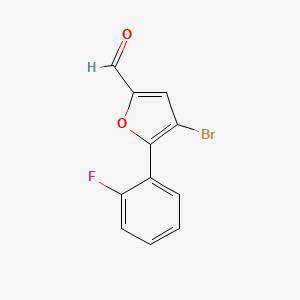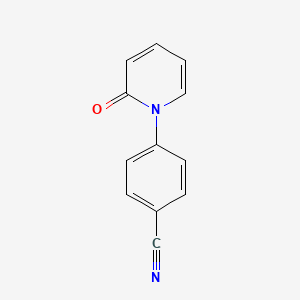
2-(1-Aminocyclobutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminocyclobutyl)acetamide is an organic compound with the molecular formula C6H12N2O It is a derivative of acetamide, where the acetamide group is attached to a cyclobutyl ring substituted with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclobutyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ammonia to form 1-aminocyclobutanone, which is then reacted with acetic anhydride to yield this compound. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-(1-Aminocyclobutyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 2-(1-Aminocyclobutyl)ethanol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: 2-(1-Aminocyclobutyl)ethanol.
Substitution: Various substituted acetamide derivatives.
科学的研究の応用
2-(1-Aminocyclobutyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Aminocyclobutyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1-Aminocyclopropyl)acetamide
- 2-(1-Aminocyclopentyl)acetamide
- 2-(1-Aminocyclohexyl)acetamide
Uniqueness
2-(1-Aminocyclobutyl)acetamide is unique due to its four-membered cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs with three, five, or six-membered rings. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C6H12N2O |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
2-(1-aminocyclobutyl)acetamide |
InChI |
InChI=1S/C6H12N2O/c7-5(9)4-6(8)2-1-3-6/h1-4,8H2,(H2,7,9) |
InChIキー |
JJENLBXBQJYLIH-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)
![1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B12280295.png)

![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)

![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)
![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)


![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
![1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B12280343.png)

![1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12280361.png)
